molecular formula C11H20FNO3 B11763059 tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate

tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate

Cat. No.: B11763059
M. Wt: 233.28 g/mol
InChI Key: OSUMJNNYQSUXFZ-DTWKUNHWSA-N
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Description

tert-Butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a methoxy group attached to a piperidine ring. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and appropriate fluorinating and methoxylating agents.

    Methoxylation: The methoxy group is introduced using methanol in the presence of a base such as sodium hydride or potassium carbonate.

    Carboxylation: The tert-butyl group is introduced by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane.

    Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).

    Substitution: Sodium hydride, potassium carbonate, methanol, and dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate the effects of fluorine and methoxy substituents on biological activity and receptor binding.

Medicine:

    Drug Development: The compound serves as a building block in the development of new drugs, particularly those targeting the central nervous system and cardiovascular diseases.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may act as an inhibitor or activator of specific pathways, depending on its structural features and the nature of the target .

Comparison with Similar Compounds

  • tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
  • tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Comparison:

Conclusion

tert-Butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research.

Properties

Molecular Formula

C11H20FNO3

Molecular Weight

233.28 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

OSUMJNNYQSUXFZ-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)OC

Origin of Product

United States

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